N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-5-3-4-13(10-15)11-23-12-14(8-9-18(23)24)19(25)22-17-7-2-1-6-16(17)21/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGHIFTPVOWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-chlorobenzylamine under controlled conditions to form the intermediate product. This intermediate is then cyclized with pyridine-3-carboxylic acid under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and solvents to facilitate the reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent positions, aromatic ring substitutions, and heterocyclic modifications. Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison of Analogs
*Hypothetical formula based on structural analogs.
Key Findings from Structural Comparisons
Substituent Position Effects: The 2-chlorophenyl carboxamide in the target compound vs. The 3-chlorobenzyl group at N1 is conserved in multiple analogs (e.g., CAS 338977-35-8 ), suggesting its role in maintaining scaffold stability.
Functional Group Modifications: Replacement of chloro with methoxy (CAS 338977-35-8 ) introduces hydrogen-bonding capability, which could enhance solubility but reduce membrane permeability. Introduction of a cyano group (BI81658 ) may increase electrophilicity, affecting reactivity in biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions starting from substituted pyridine precursors. Key steps include:
Coupling reactions : Use of 2-chloroaniline and 3-chlorobenzyl bromide under nucleophilic substitution conditions (polar aprotic solvents like DMF, 60–80°C).
Carboxamide formation : Activation of the pyridine-3-carboxylic acid intermediate with EDCI/HOBt, followed by coupling with 2-chloroaniline .
- Critical parameters : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and temperature control to avoid side reactions (e.g., over-oxidation of the dihydropyridine ring).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Techniques :
- NMR : and NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.238 Å) and dihedral angles, critical for understanding electronic interactions .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 415.81) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Assays :
- Enzyme inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates.
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC dose-response curves .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity and pharmacokinetics?
- SAR Analysis :
- Chlorophenyl groups : Enhance lipophilicity (logP ~3.2) and membrane permeability but may reduce metabolic stability compared to fluorinated analogs .
- Dihydropyridine ring : Oxidation to pyridine decreases activity, suggesting redox-sensitive mechanisms .
- Methodology : Compare IC values of analogs in enzyme assays and measure metabolic half-life in liver microsomes .
Q. What computational strategies can predict binding modes with biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with backbone amides).
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
- Validation : Correlate docking scores with experimental IC values from kinase inhibition assays .
Q. How can contradictory data on its mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Experimental design :
Selectivity profiling : Screen against a panel of 50+ targets (e.g., Eurofins Panlabs panel) to identify primary targets.
CRISPR knockouts : Validate target engagement in cell lines lacking suspected receptors/enzymes .
Biophysical assays : SPR or ITC to measure binding affinities (K) for top candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
